1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine
CAS No.: 918482-28-7
Cat. No.: VC16929537
Molecular Formula: C23H26N2O
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine - 918482-28-7](/images/structure/VC16929537.png)
Specification
CAS No. | 918482-28-7 |
---|---|
Molecular Formula | C23H26N2O |
Molecular Weight | 346.5 g/mol |
IUPAC Name | 1-(naphthalen-2-ylmethyl)-4-(2-phenoxyethyl)piperazine |
Standard InChI | InChI=1S/C23H26N2O/c1-2-8-23(9-3-1)26-17-16-24-12-14-25(15-13-24)19-20-10-11-21-6-4-5-7-22(21)18-20/h1-11,18H,12-17,19H2 |
Standard InChI Key | SZTGKRLKILYKSZ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Identification and Structural Properties
IUPAC Name and Molecular Formula
The compound’s systematic name, 1-[(naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine, reflects its piperazine core substituted at the 1-position with a naphthalen-2-ylmethyl group and at the 4-position with a 2-phenoxyethyl chain. Its molecular formula is C₂₃H₂₆N₂O, with a molecular weight of 346.47 g/mol.
Structural Features
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Naphthalen-2-ylmethyl Group: A methyl group attached to the naphthalene moiety at the 2-position, contributing aromaticity and hydrophobicity.
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2-Phenoxyethyl Side Chain: An ethyl linker bonded to a phenoxy group, enhancing steric bulk and potential hydrogen-bonding interactions.
Key structural analogs, such as tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS: 655225-01-7), demonstrate the versatility of piperazine intermediates in introducing diverse substituents .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized via stepwise alkylation of the piperazine ring. A representative route involves:
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Protection of Piperazine: Using tert-butyl carbamate (Boc) to protect one nitrogen, as seen in intermediates like tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 119285-07-3) .
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Alkylation at Position 4: Reacting the Boc-protected piperazine with 2-phenoxyethyl bromide under basic conditions (e.g., NaH in DMF), analogous to methods used for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate .
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Deprotection and Second Alkylation: Removing the Boc group under acidic conditions and introducing the naphthalen-2-ylmethyl group via nucleophilic substitution.
Reaction Optimization
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Yield Considerations: Reactions involving piperazine derivatives often achieve moderate yields (21–70%) due to steric hindrance and competing side reactions .
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Solvent Systems: Polar aprotic solvents like DMF or THF are preferred for alkylation, while purification typically employs flash chromatography (e.g., DCM/MeOH gradients) .
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Parameters
The naphthalene moiety and phenoxy group significantly increase hydrophobicity, limiting aqueous solubility but enhancing membrane permeability.
ADME Profiling
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GI Absorption: High (predicted >90%) due to moderate logP and low polar surface area .
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BBB Permeation: Likely, as seen in analogs like 1-[(naphthalen-2-yl)methyl]-4-(propan-2-yl)piperazine (logP: 3.59) .
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CYP450 Interactions: Low inhibition potential for major isoforms (CYP1A2, 2C19, 3A4) .
Analytical Characterization
Spectroscopic Data
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¹H-NMR (Predicted):
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LC-MS (ESI+): Expected [M+H]⁺ at m/z 347.3.
Chromatographic Methods
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